N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide
Description
The compound N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide features a triazolo[4,3-b]pyridazine core fused with a 4-fluorophenyl substituent at position 3 and a sulfonamide-linked phenylethyl group at position 4. Its synthesis likely involves S-alkylation of triazole precursors with α-halogenated ketones, followed by sulfonamide functionalization, as inferred from analogous routes for related triazolo-pyridazine derivatives . Key structural attributes include:
- 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability.
- Sulfonamide Moiety: Introduces hydrogen-bonding capacity, often critical for target binding in bioactive molecules.
Spectral characterization (IR, NMR) would confirm the absence of C=O groups (indicative of cyclized triazole formation) and presence of sulfonamide S=O stretches (~1350–1200 cm⁻¹) .
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-18-8-6-17(7-9-18)21-25-24-19-10-11-20(26-27(19)21)30-14-13-23-31(28,29)15-12-16-4-2-1-3-5-16/h1-11,23H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHMXSXNWNVHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds interact with various target receptors due to their ability to accept and donate hydrogen bonds.
Mode of Action
It can be inferred from the pharmacological activities of similar compounds that it likely interacts with its targets to inhibit their function. This inhibition could result in various changes, such as the prevention of parasitic growth.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple pathways may be affected. These could include pathways related to cancer, microbial infections, inflammation, oxidation, viral infections, and various enzymes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the bioavailability of the compound.
Biological Activity
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is a complex organic compound that has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The unique structure of this compound, which includes a triazolopyridazine core and a sulfonamide moiety, positions it as a candidate for various pharmacological applications.
Chemical Structure
The molecular formula of the compound is C13H12FN5O2S, and its IUPAC name is 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Triazolopyridazine |
| Fluorophenyl Group | Enhances hydrophobic interactions |
| Sulfonamide Moiety | Potential for biological activity |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer proliferation.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its anti-inflammatory effects.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance:
- A series of pyrazole derivatives showed IC50 values ranging from 35.7 to 75.2 µmol/kg against COX-II inhibition, indicating potential efficacy in managing inflammation .
Anticancer Activity
The anticancer potential of similar compounds has also been explored:
- Compounds derived from triazolopyridazine cores displayed notable cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 of 0.067 µM against Aurora-A kinase .
Case Studies
- Case Study on COX-II Inhibition
- Case Study on Antitumor Activity
Summary of Biological Activities
Comparison with Similar Compounds
Key Differences :
- Functionality : The target compound’s sulfonamide contrasts with the thione groups in [7–9] and the carboxylic acid in E-4b. Sulfonamides enhance water solubility compared to thiones, which may improve pharmacokinetics .
- Synthetic Routes : Compounds [7–9] derive from hydrazinecarbothioamide cyclization, whereas the target likely uses S-alkylation, a method yielding higher regioselectivity .
2.2 Sulfonamide-Containing Analogues
Key Insights :
- Bioactivity : Flumetsulam’s herbicidal activity suggests triazolo-sulfonamides may target acetolactate synthase (ALS), but the target compound’s pyridazine core could shift specificity toward mammalian kinases .
- Thermal Stability: The patent compound’s lower melting point (~175°C) versus E-4b’s 253°C highlights how bulkier aromatic systems (e.g., chromenone) reduce crystallinity compared to rigid triazolo-pyridazines .
2.3 Linkage Variations
- Ether vs. Thioether Bridges : The target compound’s oxyethyl group may confer greater metabolic stability than the thioacetic acid linkage in 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid . Thioethers are prone to oxidation, whereas ethers are more inert.
- Sulfonamide vs. Amide: The sulfonamide group’s stronger electron-withdrawing effect could enhance binding to cationic targets (e.g., ATP-binding pockets) compared to the amide in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .
Research Findings and Data Gaps
- Spectral Data : IR and NMR for the target compound are unreported but would clarify tautomeric states (e.g., absence of νS-H in thione forms, as in [7–9] ).
- Biological Activity: No direct data exists for the target compound, though structural parallels to flumetsulam and kinase inhibitors suggest testable hypotheses.
- Thermal Properties : Melting points for analogues vary widely (175–255°C), but the target’s value remains unmeasured, complicating formulation predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
